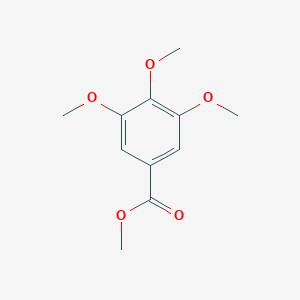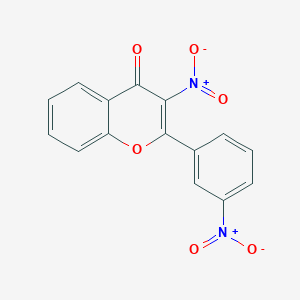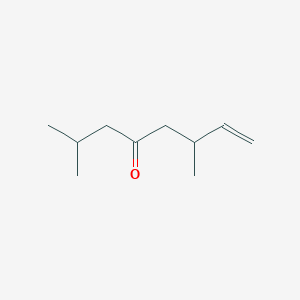
Dihydrotageton
Übersicht
Beschreibung
2,6-Dimethyloct-7-en-4-one is a natural product found in Tagetes minuta . It is a metabolite of Tagetone, an antimicrobial agent against fungi, bacteria, and protozoa .
Synthesis Analysis
The acyclic monoterpene dihydrotagetone (2,6-dimethyloct-7-en-4-one) has been prepared from isobutyl methyl ketone in two stages. The key step involves a simple extension of the Carroll reaction .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyloct-7-en-4-one is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The key step in the synthesis of 2,6-Dimethyloct-7-en-4-one involves a simple extension of the Carroll reaction .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethyloct-7-en-4-one is 154.25 g/mol. It has a complexity of 136 and a topological polar surface area of 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Geschmacks- und Duftstoffindustrie
Dihydrotageton wird aufgrund seines angenehmen Aromas in der Geschmacks- und Duftstoffindustrie eingesetzt. Es wurde als Komponente identifiziert, die einen kokosnussartigen Geschmack verleiht . Diese Verbindung ist wertvoll bei der Herstellung neuer Analoga des natürlichen Whisky-Lactons und Kokosnuss-Aldehyds, die für die Aromatisierung von Getränken und Lebensmitteln unerlässlich sind.
Antioxidative Eigenschaften
Forschungen haben gezeigt, dass this compound antioxidative Eigenschaften aufweist . Es findet sich in den ätherischen Ölen bestimmter Tagetes-Arten, die wegen ihrer bioaktiven Verbindungen untersucht wurden. Diese antioxidativen Eigenschaften machen es zu einem potenziellen Bestandteil von Lebensmittelkonservierungsmitteln, die zur Haltbarkeit und Sicherheit von Lebensmitteln beitragen.
Antimikrobielle Aktivität
Das antimikrobielle Potenzial von this compound macht es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe . Sein Vorkommen in ätherischen Ölen, die eine Aktivität gegen eine Reihe mikrobieller Arten zeigen, deutet auf seine Nützlichkeit in Pharmazeutika und als natürliches Konservierungsmittel in Kosmetika und Körperpflegeprodukten hin.
Synthese von bioaktiven Verbindungen
This compound dient als Vorläufer bei der Synthese von bioaktiven Verbindungen . Es kann in Verbindungen mit erheblichen biologischen Aktivitäten umgewandelt werden, wie z. B. 5-Isobutyl-3-methyl-4,5-dihydro-2(3H)-furanon, das Anwendungen bei der Herstellung von Aromen und Düften mit gesundheitlichen Vorteilen hat.
Materialwissenschaft
In der Materialwissenschaft kann this compound zur Modifizierung der Eigenschaften von Polymeren und Harzen verwendet werden . Seine chemische Struktur ermöglicht es ihm, mit anderen Verbindungen zu interagieren, was möglicherweise zur Entwicklung neuer Materialien mit verbesserten Eigenschaften wie Flexibilität, Haltbarkeit und Beständigkeit gegen Umweltfaktoren führt.
Analytische Chemie
This compound wird als Standard in der Chromatographie zur Identifizierung und Quantifizierung von flüchtigen Verbindungen verwendet . Seine gut definierten Eigenschaften machen es zu einer hervorragenden Referenz für die Kalibrierung von Instrumenten und die Sicherstellung der Genauigkeit von analytischen Ergebnissen.
Nutraceutische Anwendungen
Neue Forschungsergebnisse deuten darauf hin, dass this compound nutraceutische Anwendungen haben könnte, insbesondere bei der Behandlung von Diabetes und Fettleibigkeit . Sein Potenzial, als Additiv in Nahrungsergänzungsmitteln zu fungieren, unterstreicht seine Bedeutung im aufstrebenden Bereich der funktionellen Lebensmittel.
Parfümerie
Neben seinem kokosnussartigen Duft macht die Vielseitigkeit von this compound beim Mischen mit anderen Aromen es zu einer wertvollen Komponente in der Parfümerie . Es kann verwendet werden, um komplexe Duftprofile zu erzeugen, die zur Tiefe und Langlebigkeit von Düften beitragen.
Safety and Hazards
Wirkmechanismus
Target of Action
Dihydro Tagetone, also known as 2,6-Dimethyloct-7-en-4-one, is primarily known for its antimicrobial properties . It acts against a variety of organisms including fungi, bacteria, and protozoa .
Mode of Action
The mode of action of Dihydro Tagetone involves its interaction with cellular processes . Its volatile and lipophilic properties allow it to disrupt cellular membranes and enzyme activities . This disruption can lead to the death of the microorganism, thus exhibiting its antimicrobial properties .
Biochemical Pathways
It’s suggested that it may inhibit fatty acid synthesis . This inhibition could disrupt the normal functioning of the cell, leading to its death .
Result of Action
Dihydro Tagetone has been shown to have anti-inflammatory properties as well as cytotoxic effects on lung fibroblasts . It also inhibits the growth of certain bacteria such as Streptococcus faecalis and Staphylococcus aureus . In addition, it possesses insecticidal properties and has been used as a chemical pesticide .
Action Environment
The efficacy and stability of Dihydro Tagetone can be influenced by environmental factors. For instance, its antimicrobial and insecticidal properties may vary depending on the concentration used and the specific organism it’s acting against . More research is needed to fully understand how environmental factors influence the action of Dihydro Tagetone.
Biochemische Analyse
Biochemical Properties
Dihydro Tagetone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of Streptococcus faecalis and Staphylococcus aureus when exposed to concentrations of hydrochloric acid or methyl ethyl ketone .
Cellular Effects
Dihydro Tagetone has significant effects on various types of cells and cellular processes. It has been shown to have cytotoxic effects on lung fibroblasts . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2,6-dimethyloct-7-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBHGLIAQXBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883766 | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879-00-1 | |
| Record name | Dihydrotagetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octen-4-one, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloct-7-en-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



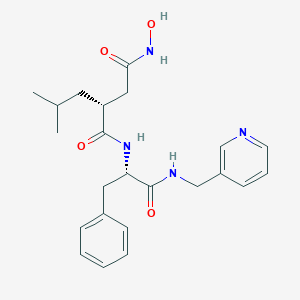
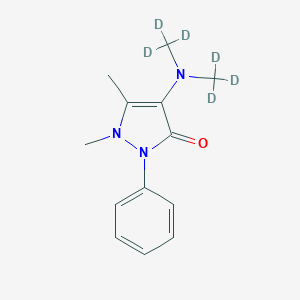






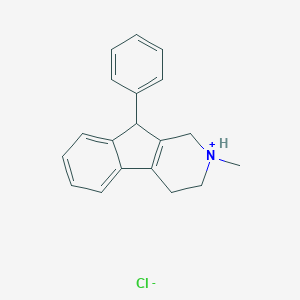
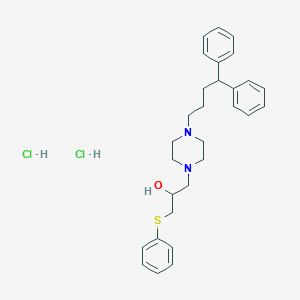
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

